Chlorhydrate de Sarécycline

Vue d'ensemble

Description

WC-3035, également connu sous le nom de Sarécycline, est un antibiotique à spectre étroit dérivé de la tétracycline. Il est principalement utilisé pour traiter l'acné vulgaire modérée à sévère. La sarécycline a été conçue pour avoir des propriétés anti-inflammatoires et un profil de tolérance favorable .

Applications De Recherche Scientifique

Sarecycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tetracycline derivatives and their chemical properties.

Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Primarily used for the treatment of acne vulgaris, with ongoing research into its potential for treating other bacterial infections.

Industry: Used in the development of new antibiotics and as a reference compound in quality control processes .

Mécanisme D'action

- Sarecycline is a tetracycline antibiotic primarily used to treat inflammatory lesions of non-nodular moderate to severe acne vulgaris .

- Specifically, it exhibits increased stabilization on the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

As with other drugs in the tetracycline class, sarecycline can cause teratogenic effects . It should not be used by pregnant women or taken by breastfeeding women because of the risk of adverse effects on infant bone and tooth development . In animal studies, sarecycline decreases spermatogenesis at high doses, and decreased fertility may occur in men taking sarecycline . Sarecycline could make you sunburn more easily. Avoid sunlight or tanning beds .

Analyse Biochimique

Biochemical Properties

Sarecycline Hydrochloride exhibits activity against clinically relevant Gram-positive bacteria but has reduced activity against Gram-negative bacteria . Unlike other tetracycline-class antibiotics, Sarecycline Hydrochloride has a long C7 moiety that extends into and directly interacts with the bacterial messenger RNA (mRNA) . This interaction blocks the translation process, thereby inhibiting bacterial protein synthesis .

Cellular Effects

Sarecycline Hydrochloride demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, but it has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition of certain cellular processes contributes to its antibacterial activity.

Molecular Mechanism

The molecular mechanism of Sarecycline Hydrochloride involves its interaction with the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation . This interaction is facilitated by the unique C7 moiety of Sarecycline Hydrochloride, which extends into and directly interacts with the bacterial mRNA .

Temporal Effects in Laboratory Settings

It is known that Sarecycline Hydrochloride is minimally metabolized by liver microsome enzymes in vitro (< 15%); non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .

Dosage Effects in Animal Models

In animal models of infection, Sarecycline Hydrochloride demonstrated activity against Staphylococcus aureus, but reduced efficacy against Escherichia coli compared to doxycycline and minocycline . In a murine neutropenic thigh wound infection model, Sarecycline Hydrochloride was as effective as doxycycline against Staphylococcus aureus .

Metabolic Pathways

Sarecycline Hydrochloride is minimally metabolized by enzymes in human liver microsomes (< 15% in vitro) . Minor metabolites resulting from non-enzymic epimerization, O-/N-demethylation, hydroxylation, and desaturation have been found .

Transport and Distribution

Sarecycline Hydrochloride is 62.5–74.7% protein bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed in the body.

Subcellular Localization

The subcellular localization of Sarecycline Hydrochloride is not explicitly known. As a tetracycline-class antibiotic, it is known to interact with the bacterial 70S ribosome, which is part of the bacterial protein synthesis machinery .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la sarécycline implique plusieurs étapes, à partir de la structure de base de la tétracyclineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques .

Méthodes de production industrielle

La production industrielle de sarécycline suit une voie de synthèse similaire mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, garantissant que le composé répond aux normes de pureté requises. La production implique des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

La sarécycline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Applications de recherche scientifique

La sarécycline a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de la tétracycline et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur la synthèse des protéines bactériennes et son potentiel en tant qu'agent antibactérien.

Médecine : Principalement utilisé pour traiter l'acné vulgaire, avec des recherches en cours sur son potentiel pour traiter d'autres infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et comme composé de référence dans les processus de contrôle de la qualité .

Mécanisme d'action

La sarécycline exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomique 30S, empêchant la fixation de l'ARNt-aminoacyl au site accepteur ribosomal. Cette action perturbe le processus de traduction, conduisant à l'inhibition de la croissance bactérienne. Le composé présente également des propriétés anti-inflammatoires, qui contribuent à son efficacité dans le traitement de l'acné .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétracycline : Le composé parent de la sarécycline, utilisé pour un large éventail d'infections bactériennes.

Doxycycline : Un dérivé de la tétracycline avec un spectre d'activité plus large.

Minocycline : Un autre dérivé de la tétracycline connu pour son efficacité contre l'acné .

Unicité de la sarécycline

La sarécycline est unique parmi les dérivés de la tétracycline en raison de son activité à spectre étroit, qui cible des bactéries spécifiques responsables de l'acné tout en minimisant l'impact sur les bactéries bénéfiques. Cette sélectivité réduit le risque de résistance aux antibiotiques et d'effets secondaires, ce qui en fait un ajout précieux à l'arsenal des traitements de l'acné .

Propriétés

IUPAC Name |

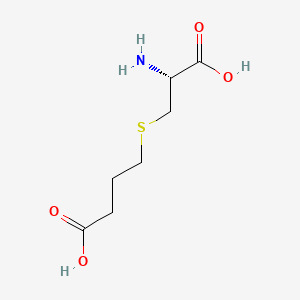

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPBDCKZLBSHOI-FIPJBXKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027925 | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035979-44-2 | |

| Record name | Sarecycline Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1035979-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sarecycline Hydrochloride work against acne?

A1: Sarecycline Hydrochloride exerts its action through two main mechanisms []:

- Antibacterial Activity: It targets Cutibacterium acnes (formerly Propionibacterium acnes), an anaerobic Gram-positive bacterium heavily implicated in acne lesion development []. Sarecycline exhibits potent antibacterial activity against this bacterium.

- Anti-inflammatory Effects: Similar to other tetracyclines used in acne treatment, Sarecycline Hydrochloride also possesses anti-inflammatory properties, further contributing to its efficacy in managing acne vulgaris [].

Q2: What makes Sarecycline Hydrochloride different from other tetracyclines in terms of its antibacterial spectrum?

A2: Unlike broad-spectrum tetracyclines, Sarecycline Hydrochloride demonstrates lower potency against aerobic Gram-negative bacilli and anaerobic bacteria commonly found in the intestinal microbial flora []. This targeted antibacterial spectrum minimizes disruption to the gut microbiome, potentially leading to fewer off-target adverse effects compared to broader-spectrum alternatives [].

Q3: Are there analytical methods available to quantify Sarecycline Hydrochloride in pharmaceutical formulations?

A3: Yes, researchers have developed and validated a stability-indicating High-Performance Liquid Chromatography (HPLC) method to estimate Sarecycline Hydrochloride levels in tablet formulations []. This method utilizes a C18 column and a mobile phase consisting of 0.1M Na2PO4 and Acetonitrile (50:50 v/v) []. The method demonstrated suitability for stability studies and can be employed for accurate quantification of Sarecycline Hydrochloride in pharmaceutical dosage forms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)